3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide bridge links the pyrazole to a phenyl ring, which is further attached to a pyridazine moiety substituted with a pyrrolidine group at position 2. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive molecules targeting inflammation or cancer pathways, as seen in structurally related pyrazole derivatives .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-25-13-16(20(24-25)28-2)19(27)21-15-7-5-14(6-8-15)17-9-10-18(23-22-17)26-11-3-4-12-26/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIOZMMYCJYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide typically involves several key steps:
Formation of the Pyrazole Ring: : This is usually achieved through a reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridazinyl Group: : This can be done via a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a halogenated pyridazine compound.
Attachment of the Phenyl Group: : A coupling reaction such as a Suzuki or Stille reaction can be used to introduce the phenyl group to the pyrazole ring.
Formation of the Carboxamide Moiety: : This step typically involves the reaction of the pyrazole derivative with a suitable isocyanate or via an amide coupling reaction.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for cost-efficiency, yield, and safety. This often includes high-throughput synthesis techniques and the use of automated reactors to ensure consistent quality and minimize manual intervention.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group could undergo oxidation to form corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: : The pyridazinyl group can be reduced to a piperazinyl group, altering the compound's pharmacological properties.
Substitution: : The phenyl group attached to the pyrazole ring may undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenated derivatives and strong nucleophiles for nucleophilic substitution reactions.
Major Products
The major products formed will depend on the type of reaction. For example, oxidation might yield aldehyde or acid derivatives, while reduction could result in piperazinyl analogs.
Scientific Research Applications
3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide has several scientific applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential to modulate biological pathways, making it a candidate for enzyme inhibition studies.
Medicine: : Explored as a therapeutic agent due to its interactions with specific molecular targets in disease pathways.
Industry: : Investigated for potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific proteins or enzymes, altering their activity. This could involve:
Molecular Targets: : Enzymes, receptors, or ion channels.
Pathways Involved: : Signaling pathways that control cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility : The target compound’s pyridazine-pyrrolidine system offers a balance between rigidity and solubility, unlike triazine-based analogs, which prioritize hydrogen bonding .
- Substituent Trade-offs : Methoxy groups improve solubility over chlorinated analogs (e.g., ) but may reduce in vivo stability .
- Biological Target Potential: The combination of pyrazole and pyridazine aligns with kinase inhibitors (e.g., JAK or EGFR inhibitors), though pharmacological validation is needed .
Biological Activity
The compound 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 364.43 g/mol
Structural Components
- Pyrazole Ring: A significant feature that contributes to its biological activity.
- Pyridazine Moiety: Enhances interactions with specific biological targets.
- Pyrrolidine Group: Imparts structural flexibility and potential receptor binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
- PI3K Inhibition : The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer cell proliferation and survival.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting key cytokines such as TNFα and IL-6.
- Antimicrobial Activity : Preliminary studies indicate moderate antimicrobial properties against various bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications to the pyrazole and pyridazine rings can significantly alter its biological activity. For instance, the introduction of different substituents on the phenyl ring has been correlated with enhanced potency against specific targets.
Study 1: Anticancer Activity
In a study examining the anticancer effects of similar pyrazole derivatives, compounds demonstrated IC values ranging from 0.01 to 0.1 μM against various cancer cell lines, indicating high potency. The specific compound showed promising results in inhibiting cell proliferation in vitro.
Study 2: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of related compounds, revealing that derivatives with a similar structure exhibited significant inhibition of IL-17 production with IC values around 0.05 μM, suggesting that the target compound could have similar or enhanced effects.
Summary of Biological Activities
| Activity Type | Target/Pathway | IC Value (μM) | Reference |
|---|---|---|---|
| PI3K Inhibition | Cancer cell lines | 0.01 - 0.1 | |
| Anti-inflammatory | TNFα and IL-6 | ~0.05 | |
| Antimicrobial | Staphylococcus aureus | 250 μg/mL |
Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
